Thorium nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in watersol in alcohols, ketones, ethers, esterssol in water, alc.. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13823-29-5 |

|---|---|

Molecular Formula |

HNO3Th |

Molecular Weight |

295.051 g/mol |

IUPAC Name |

nitric acid;thorium |

InChI |

InChI=1S/HNO3.Th/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

MVTJDIQCKWYZRP-UHFFFAOYSA-N |

SMILES |

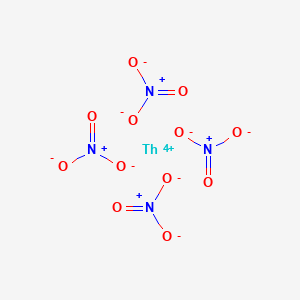

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Th+4] |

Canonical SMILES |

[N+](=O)(O)[O-].[Th] |

Color/Form |

WHITE SOLID White, crystalline mass |

Other CAS No. |

16092-49-2 13823-29-5 |

Pictograms |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

solubility |

SOL IN WATER Sol in alcohols, ketones, ethers, esters Sol in water, alc. |

Synonyms |

thorium nitrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Thorium Nitrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of thorium nitrate crystals. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. The guide emphasizes quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties

This compound is a chemical compound with the formula Th(NO₃)₄. In its anhydrous form, it is a white solid, but it is more commonly found in its hydrated states, primarily as this compound tetrahydrate (Th(NO₃)₄·4H₂O) and this compound pentahydrate (Th(NO₃)₄·5H₂O).[1] As a salt of thorium, it is weakly radioactive.

General Properties

The general physical properties of the anhydrous and common hydrated forms of this compound are summarized in the table below. The pentahydrate is the most common form and crystallizes from dilute nitric acid solutions, while the tetrahydrate is formed from solutions with higher concentrations of nitric acid (4% to 59%).[1]

| Property | Anhydrous this compound | This compound Tetrahydrate | This compound Pentahydrate |

| Molecular Formula | Th(NO₃)₄ | Th(NO₃)₄·4H₂O | Th(NO₃)₄·5H₂O |

| Molar Mass | 480.066 g/mol [1] | 552.130 g/mol [1] | 570.146 g/mol [1] |

| Appearance | White solid[1] | White crystalline mass | Colorless crystals[1] |

| Density | 2.8 g/cm³ | >1 g/cm³ (estimated at 20°C) | Not specified |

| Melting Point | 55 °C[1] | Decomposes at 500 °C | Not specified |

| Boiling Point | Decomposes[1] | Not applicable | Not applicable |

Solubility

This compound is highly soluble in water and also dissolves in several organic solvents, including alcohols, ketones, esters, and ethers.[1] This property is utilized in the separation of thorium from other metals like lanthanides. The solubility of this compound in water is a linear function of temperature in the range of 5–60°C.[2][3] A solution of this compound in water will have a depressed freezing point; the maximum depression observed is -37°C at a concentration of 2.9 mol/kg.[1]

| Solvent | Solubility |

| Water | 4.013 mol/L at 25°C[1] |

| Alcohols | Soluble[1] |

| Ketones | Soluble[1] |

| Esters | Soluble[1] |

| Ethers | Soluble[1] |

Crystal Structure

The crystal structure of this compound hydrates has been a subject of detailed study. The pentahydrate form crystallizes in the orthorhombic system.[1] In this structure, the thorium atom is eleven-coordinated, bonding to four bidentate nitrate groups and three water molecules. Two additional water molecules are present in the crystal lattice and are involved in hydrogen bonding with other water molecules or nitrate groups.[1]

The tetrahydrate form exhibits a 12-coordination for the thorium atom, which is bonded to four bidentate nitrate groups and four water molecules.[1]

| Hydrate Form | Crystal System | Thorium Coordination Number |

| Tetrahydrate | Not specified | 12 |

| Pentahydrate | Orthorhombic | 11 |

Chemical Properties

This compound exhibits reactivity characteristic of a metal nitrate. It is a strong oxidizing agent and its solutions in water are acidic, which can lead to the corrosion of metals.

Thermal Decomposition

Upon heating, this compound pentahydrate undergoes a series of decomposition steps. Initially, it loses water of hydration. At around 140°C, a basic nitrate with the formula ThO(NO₃)₂ is formed.[1] Stronger heating leads to further decomposition, ultimately yielding thorium dioxide (ThO₂).[1]

The thermal decomposition of metal nitrates is a complex process that can proceed through different intermediates depending on the metal and the heating conditions.

Hydrolysis and Formation of Basic Nitrates

In aqueous solutions, particularly dilute ones, this compound can undergo hydrolysis to form basic nitrates. Two such compounds that have been identified are Th₂(OH)₄(NO₃)₄·xH₂O and Th₂(OH)₂(NO₃)₆·8H₂O.[1] In the crystal structure of the latter, two thorium atoms are linked by two bridging oxygen atoms. Each thorium atom is also coordinated to three bidentate nitrate groups and three water molecules, resulting in an 11-coordinate thorium center.[1]

Formation of Double Salts

This compound can form double salts with other metal nitrates. For instance, hexanitratothorates with the general formulas M₂[Th(NO₃)₆] (where M is a monovalent cation like Cs⁺) or M[Th(NO₃)₆]·8H₂O (where M is a divalent cation like Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, or Zn²⁺) can be prepared by mixing the respective metal nitrates with this compound in a dilute nitric acid solution.[1]

Experimental Protocols

This section outlines generalized experimental methodologies for the characterization of this compound crystals. These protocols are representative of standard analytical techniques used for inorganic crystalline materials.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and unit cell parameters of this compound crystals.

Methodology:

-

Sample Preparation: A small, well-formed single crystal of this compound is selected and mounted on a goniometer head. For powder XRD, a finely ground sample is packed into a sample holder.

-

Instrumentation: A single-crystal or powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. For powder XRD, the sample is scanned over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction spots (for single crystal) or peaks (for powder) are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. Software packages are used for structure solution and refinement.

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and decomposition behavior of this compound hydrates.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound hydrate (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used, which consists of a precision balance and a furnace.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the temperatures at which dehydration and decomposition occur, as well as the stoichiometry of these processes.

Raman Spectroscopy

Objective: To identify the vibrational modes of the nitrate groups and water molecules in the this compound crystal, providing insights into bonding and structure.

Methodology:

-

Sample Preparation: A crystalline sample of this compound is placed on a microscope slide or in a suitable container.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector is used.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum shows peaks corresponding to the vibrational frequencies of the different chemical bonds in the sample. The positions and intensities of these peaks can be used to identify the presence of nitrate ions, water molecules, and to probe their local chemical environment.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the oxidation state of thorium in the near-surface region of the crystals.

Methodology:

-

Sample Preparation: A clean sample of this compound is mounted on a sample holder. For powders, the sample can be pressed into a pellet or mounted on conductive tape.

-

Instrumentation: An X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) is used. The analysis is performed under ultra-high vacuum conditions.

-

Data Collection: The sample is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the photoelectrons are calculated and used to identify the elements present and their oxidation states. The relative intensities of the peaks can be used to determine the elemental composition.

Mandatory Visualizations

Synthesis of this compound Pentahydrate

The synthesis of this compound pentahydrate typically involves the reaction of thorium(IV) hydroxide with nitric acid, followed by crystallization.

Caption: Synthesis of this compound Pentahydrate.

Thermal Decomposition Pathway of this compound Pentahydrate

The thermal decomposition of this compound pentahydrate proceeds through the loss of water and nitrate groups to form thorium dioxide.

Caption: Thermal Decomposition of this compound.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound involves a series of experimental and computational steps.

Caption: XRD Experimental Workflow.

References

- 1. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. Properties of aqueous this compound solutions. Part 1.—Densities, viscosities, conductivities, pH, solubility and activities at freezing point - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

An In-depth Technical Guide to the Solubility of Thorium Nitrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thorium nitrate in aqueous and organic media. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who work with or encounter thorium compounds.

Solubility of this compound in Water

This compound, typically in its hydrated forms such as thorium(IV) nitrate tetrahydrate (Th(NO₃)₄·4H₂O) and pentahydrate (Th(NO₃)₄·5H₂O), exhibits high solubility in water. The dissolution of this compound in water is an important consideration in various applications, including nuclear fuel reprocessing and the synthesis of thorium-based materials.

The solubility of this compound in water is a linear function of temperature in the range of 5–60°C.[1] This indicates that as the temperature of the water increases within this range, the amount of this compound that can be dissolved also increases proportionally.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| 20 | 65.6 g Th(NO₃)₄ / 100 g of solution | Not available |

| 25 | Not available | 4.013 |

Solubility of this compound in Organic Solvents

This compound demonstrates solubility in a range of polar organic solvents, a property that is leveraged in solvent extraction processes for the separation and purification of thorium. The primary classes of organic solvents capable of dissolving this compound include alcohols, ketones, esters, and ethers.[2] Conversely, it is generally insoluble in non-polar organic solvents such as hydrocarbons, halogenated hydrocarbons, nitro compounds, and amino compounds.

A key principle governing the solubility of this compound in organic solvents within a homologous series is that the dissolving power tends to decrease as the molecular weight of the solvent increases.

Table 2: Quantitative Solubility of this compound Tetrahydrate in Various Organic Solvents at 25°C

| Solvent Class | Solvent Name | Solubility (g Th(NO₃)₄ / 100g solution) |

| Alcohols | Isoamyl alcohol | Data not available |

| Ketones | Methyl isobutyl ketone | Data not available |

| Methyl n-amyl ketone | Data not available | |

| Diisopropyl ketone | Data not available | |

| Ethers | Diethyl ether | Data not available |

Note: There are conflicting reports on the precise solubility values in organic solvents. The data presented here is based on available literature, and it is recommended to consult primary research for detailed studies.

Experimental Protocols

A detailed experimental protocol for the determination of this compound solubility is crucial for reproducible and accurate measurements. The following is a generalized methodology based on common laboratory practices.

Materials

-

This compound (specify hydrate form, e.g., tetrahydrate) of high purity (e.g., C.P. Analyzed grade).

-

Selected organic solvents of appropriate grade (e.g., practical grade or higher).

-

Deionized or distilled water.

Equipment

-

Constant temperature bath or shaker with temperature control.

-

Sealed sample vials or test tubes.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane).

-

Instrumentation for thorium concentration analysis (e.g., UV-Vis spectrophotometer, X-ray fluorescence spectrometer, or ICP-MS).

Procedure for Solubility Determination

-

Sample Preparation : Accurately weigh an excess amount of this compound into a pre-weighed sample vial.

-

Solvent Addition : Add a known mass or volume of the desired solvent (water or organic solvent) to the vial.

-

Equilibration : Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature. The samples should be agitated for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Extraction : Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filtration : Immediately filter the extracted sample through a membrane filter compatible with the solvent to remove any suspended solid particles.

-

Analysis : Accurately weigh or dilute the filtered sample and determine the concentration of thorium using a suitable analytical method.

Analytical Methods for Thorium Concentration

Several analytical techniques can be employed to determine the concentration of thorium in the saturated solutions:

-

Spectrophotometry : This method involves the formation of a colored complex between thorium ions and a chromogenic reagent, such as 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP).[3] The absorbance of the complex is measured at a specific wavelength and compared to a calibration curve to determine the thorium concentration.[3]

-

X-Ray Fluorescence (XRF) : XRF is a non-destructive technique that can be used to determine the elemental composition of a sample. It is a suitable method for the analysis of thorium in both aqueous and organic solutions.[4]

-

Gravimetric Analysis : This classic method involves the precipitation of an insoluble thorium compound (e.g., thorium oxalate or thorium hydroxide), followed by filtration, drying, and weighing.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : A highly sensitive technique for determining trace element concentrations.

Visualization of a Key Process: Solvent Extraction of this compound

Solvent extraction is a critical industrial process for the purification of thorium, particularly in the nuclear industry. A common method involves the use of tributyl phosphate (TBP) as the extractant. The following diagram illustrates the general workflow of this process.

Caption: Workflow for the solvent extraction of this compound using TBP.

References

- 1. Properties of aqueous this compound solutions. Part 1.—Densities, viscosities, conductivities, pH, solubility and activities at freezing point - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. questjournals.org [questjournals.org]

- 4. akjournals.com [akjournals.com]

A Technical Guide to the Historical Development of Thorium Nitrate for Gas Mantles

For Researchers, Scientists, and Drug Development Professionals

The advent of the gas mantle in the late 19th century revolutionized artificial lighting, casting a brilliant, steady glow that far surpassed the open flames of the time. At the heart of this innovation was thorium nitrate, a radioactive compound that, when heated, produces a phenomenon of intense incandescence. This technical guide delves into the historical development of this compound's use in gas mantles, detailing the scientific journey from initial concepts to a refined, commercially successful product. The content presented here is intended for a scientific audience, providing detailed experimental context, quantitative data, and process visualizations.

From Early Concepts to the Welsbach Mantle

The principle of incandescent lighting—generating light by heating a substance—predates the gas mantle. However, early attempts using materials like platinum-iridium gauze were commercially unsuccessful due to high costs and poor durability. The first significant breakthrough came in 1881 with the "Clamond basket," which utilized a matrix of magnesium oxide.[1]

The pivotal moment in gas mantle history arrived with the work of Austrian chemist Carl Auer von Welsbach. A student of Robert Bunsen, Welsbach was engrossed in the study of rare-earth elements.[1] His initial experiments led to the development of the "Actinophor," a mantle composition he patented in 1887. This early formulation, however, produced a less desirable green-tinted light and was not a commercial success.[1]

Undeterred, Welsbach continued his research, leading to a second patent in 1889 that mentioned thorium.[1] By 1891, he had perfected a new mixture that would dominate the market: 99% thorium dioxide and 1% cerium dioxide.[1] This composition produced a strong, white light and a more robust mantle, quickly spreading across Europe and North America.[1][2] The addition of cerium was found to significantly increase the light output.[3]

Quantitative Data on Gas Mantle Composition and Production

The following tables summarize the key quantitative data related to the composition and production of thorium-based gas mantles.

| Table 1: Evolution of Welsbach Mantle Composition | Percentage Composition | Light Characteristics | Year of Patent/Introduction |

| Actinophor | 60% Magnesium Oxide, 20% Lanthanum Oxide, 20% Yttrium Oxide[1] | Green-tinted, not very successful[1] | 1887[1] |

| Thorium-Cerium Mantle | 99% Thorium Dioxide, 1% Cerium Dioxide[1][2][3] | Bright, white light, commercially successful[1][2] | 1891[2] |

| Table 2: Thorium Content and Production of Gas Mantles in the U.S. | Value | Year(s) |

| Typical Thorium Content per Mantle | 250 - 400 mg[3] | - |

| Share of U.S. Thorium Production for Mantles | Approximately 65%[3] | 1952[3] |

| Annual Sales in the U.S. | 20 million | 1974[3] |

| 25 million | 1981[3] | |

| 50 million | 2000[3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments and manufacturing processes involved in the production of thorium-based gas mantles.

Preparation of the Impregnating Solution

The success of the gas mantle was highly dependent on the careful preparation of the metallic salt solution used to impregnate the fabric.

-

Materials:

-

This compound (Th(NO₃)₄)

-

Cerous Nitrate (Ce(NO₃)₃)

-

Thorium Sulfate (Th(SO₄)₂) (as a minor additive)

-

Distilled Water

-

-

Procedure:

Fabric Impregnation and Drying

The choice of fabric and the impregnation process were critical to creating a durable and effective mantle.

-

Materials:

-

Woven or knitted fabric bag (typically silk, ramie-based artificial silk, or rayon)[1]

-

Impregnating solution (as described in 3.1)

-

-

Procedure:

-

The fabric bags were thoroughly immersed in the thorium and cerium nitrate solution. Industrial processes utilized machines to ensure even saturation of the fabric webs.[5]

-

After impregnation, the fabric was removed from the solution and dried.

-

To counteract the corrosive acidity of the metal nitrates, which could degrade the fabric over time, the mantles were treated with an ammonia solution to neutralize the excess acid.[1]

-

Mantle Curing (Burning)

The final and most critical step in the manufacturing process was the initial heating of the mantle, which transformed the impregnated fabric into a rigid, light-emitting ceramic shell.

-

Procedure:

-

The dried, impregnated mantle was heated in a flame. This initial burning process incinerated the fabric fibers (cotton, silk, etc.) in a matter of seconds.[1]

-

The heat also induced the thermal decomposition of the metal nitrates into their respective solid oxides. This compound decomposes to form thorium dioxide (ThO₂), and cerous nitrate converts to cerium dioxide (CeO₂).[3]

-

The thermal decomposition of this compound pentahydrate involves multiple stages, with dehydration and denitration occurring at temperatures around 335.6°C.[6]

-

This process resulted in a brittle, ceramic mesh of metal oxides that retained the shape of the original fabric.[1] This oxide structure is what produces the bright, incandescent light when heated by the gas flame.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes in the historical development and production of thorium-based gas mantles.

Caption: A workflow diagram illustrating the key stages of gas mantle manufacturing.

Caption: Chemical transformation pathway during the initial burning of the gas mantle.

Caption: A timeline of key developments in the invention of the Welsbach gas mantle.

Conclusion

The development of the this compound-based gas mantle by Carl Auer von Welsbach stands as a landmark achievement in the history of lighting technology. His systematic experimentation with rare-earth elements transformed gas lighting from a dim, flickering flame into a brilliant and efficient source of illumination. The transition from his initial "Actinophor" to the highly successful thorium-cerium composition demonstrates a clear progression of scientific inquiry and refinement. While the use of thorium in consumer products has since been curtailed due to its radioactivity, the historical and scientific significance of the Welsbach mantle remains undeniable. This guide has provided a technical overview of this development, intended to serve as a valuable resource for researchers and scientists interested in the history of materials science and lighting technology.

References

- 1. Gas mantle - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Radioactivity of Thorium Incandescent Gas Lantern Mantles [mdpi.com]

- 4. Gas mantle | Britannica [britannica.com]

- 5. Figure 14. Impregnating Machine [Gas mantle manufacture] - Science History Institute Digital Collections [digital.sciencehistory.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Investigations into Thorium Nitrate's Radioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The late 19th century marked a revolutionary period in scientific discovery, fundamentally altering our understanding of matter and energy. Following Wilhelm Röntgen's discovery of X-rays in 1895 and Henri Becquerel's identification of spontaneous radioactivity in uranium salts in 1896, the scientific community was poised for further breakthroughs.[1] This guide delves into the seminal early investigations into the radioactivity of thorium nitrate, a pivotal chapter in the history of nuclear science. We will explore the pioneering experiments of Gerhard Carl Schmidt and Marie Skłodowska-Curie, detailing their methodologies, the instrumentation they employed, and the quantitative data they collected. This technical exploration will provide a comprehensive understanding of the foundational research that expanded the known world of radioactive elements.

The Discovery of Thorium's Radioactivity

In 1898, two scientists, working independently, first observed the radioactive properties of thorium. Gerhard Carl Schmidt, a German chemist, was the first to publish his findings, having reported his discovery to the Physical Society of Berlin on February 4, 1898.[2] Shortly thereafter, on April 12, 1898, Marie Skłodowska-Curie, as part of her doctoral research, presented her own findings on the radioactivity of thorium to the Académie des Sciences in Paris.[3] Both researchers concluded that thorium, like uranium, emitted rays that could ionize the air, a phenomenon Marie Curie would later term "radioactivity."[4]

Experimental Protocols

The early investigations into the radioactivity of this compound relied on the principle that the emitted radiation would ionize the surrounding air, making it electrically conductive. The primary apparatus used to measure this faint conductivity was a combination of an ionization chamber and a sensitive electrometer.

Key Instrumentation

-

Ionization Chamber: This device consisted of two parallel metal plates separated by a small air gap, typically a few centimeters.[5][6] The lower plate held the powdered this compound sample, while the upper plate was connected to an electrometer.[7] The radiation emitted by the sample ionized the air between the plates, allowing a small electric current to flow when a voltage was applied.[6]

-

Quadrant Electrometer: This was a highly sensitive instrument used to measure small electric currents.[3][7] It consisted of a lightweight needle suspended within four hollow, quadrant-shaped metal sectors. When a charge was introduced, the electrostatic forces between the needle and the quadrants caused the needle to deflect. The angle of deflection was proportional to the electric current. A small mirror attached to the needle reflected a beam of light onto a graduated scale, allowing for precise measurement of the deflection.[7]

-

Piezoelectric Quartz Electrometer (Curie's Method): Marie and Pierre Curie refined the measurement technique by incorporating a piezoelectric quartz crystal, a device developed by Pierre and his brother Jacques.[8][9][10] This instrument exploited the piezoelectric effect, where a quartz crystal produces a known quantity of electric charge when subjected to a specific mechanical stress (i.e., a weight).[8][11] This known charge could then be used to compensate for the current generated by the radioactive sample in the ionization chamber. By measuring the time it took for the radiation-induced current to be neutralized by the charge from the piezoelectric quartz, a precise quantitative measurement of the radioactivity could be obtained.[3][7]

Experimental Workflow

The general procedure for measuring the radioactivity of this compound involved the following steps:

-

Sample Preparation: A thin, uniform layer of finely powdered this compound was spread over the bottom plate of the ionization chamber.[7]

-

Measurement of Ionization Current: The ionization chamber was sealed to prevent interference from air currents. The current generated by the ionization of the air between the plates was then measured using a quadrant electrometer.

-

Quantitative Analysis (Curie's Method): For more precise measurements, the piezoelectric quartz electrometer was used. A known weight was applied to the quartz crystal, generating a known electric charge. This charge was used to counteract the current from the ionization chamber. The time required for the two charges to cancel each other out was recorded with a chronometer. This time measurement was inversely proportional to the intensity of the radioactivity of the sample.[7]

Caption: Experimental workflow for measuring this compound's radioactivity.

Quantitative Data

Marie Curie's systematic investigation of various substances provides some of the most detailed quantitative data from this early period. She compared the intensity of the radiation emitted by different compounds to that of metallic uranium. Her measurements were expressed in terms of the ionization current produced.

| Substance | Ionization Current (Amperes x 10^-11) | Radioactivity Relative to Uranium |

| Metallic Uranium (with some carbon) | 2.3 | 1.00 |

| Black Oxide of Uranium (U2O5) | 2.6 | 1.13 |

| Thorium Oxide (0.25 mm thickness) | - | - |

| Thorium Oxide (0.5 mm thickness) | - | - |

| Thorium Oxide (3 mm thickness) | - | - |

| Thorium Oxide (6 mm thickness) | - | - |

| Thorium Sulfate (0.25 mm thickness) | - | - |

| Phosphate of Uranium and Copper | - | - |

| Data sourced from Marie Curie's 1903 doctoral thesis, "Radio-Active Substances."[5] |

Note: Specific current measurements for thorium compounds were not consistently reported in the same format as for uranium in this source, but Curie noted the activities were of a similar order of magnitude.

Later, the work of Ernest Rutherford and Frederick Soddy provided further quantitative insights, particularly regarding the decay and recovery of thorium's radioactivity, which they attributed to the production of a new substance they called "Thorium X."[7]

Signaling Pathways and Logical Relationships

The early investigations into this compound's radioactivity established a logical progression of discovery and understanding. This can be visualized as a pathway from initial observation to the formulation of new scientific concepts.

Caption: Logical relationships in the early study of thorium's radioactivity.

Conclusion

The initial investigations into the radioactivity of this compound by Gerhard Carl Schmidt and Marie Curie were instrumental in expanding the nascent field of radioactivity. Their meticulous experimental work, particularly the quantitative methods developed by the Curies, not only confirmed that radioactivity was not exclusive to uranium but also established it as an atomic property. This foundational research paved the way for the discovery of new radioactive elements and the development of the theory of radioactive decay by Rutherford and Soddy, marking a pivotal moment in the dawn of the nuclear age. The methodologies and logical frameworks established during this period continue to underpin the principles of radiometric measurement and analysis in modern science.

References

- 1. Radioactive decay - Wikipedia [en.wikipedia.org]

- 2. UNIT V: MEASUREMENT OF RADIOACTIVITY,BPHARM | PPTX [slideshare.net]

- 3. orbi.umons.ac.be [orbi.umons.ac.be]

- 4. google.com [google.com]

- 5. youtube.com [youtube.com]

- 6. Ionization chamber - Wikipedia [en.wikipedia.org]

- 7. How did the Curies Measure Radioactivity? — Google Arts & Culture [artsandculture.google.com]

- 8. Piezoelectricity and piezoelectric quartz [lamethodecurie.fr]

- 9. researchgate.net [researchgate.net]

- 10. Piezoelectricity - Wikipedia [en.wikipedia.org]

- 11. piezo.com [piezo.com]

The Coordination Chemistry and Complexes of Thorium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium, the first element in the actinide series, possesses a unique and complex coordination chemistry.[1] Its most common and stable oxidation state is +4, and the large ionic radius of the Th(IV) ion allows for high coordination numbers, typically ranging from 8 to 12, and in some cases even up to 15.[2][3] Thorium nitrate, Th(NO₃)₄, is a common and versatile starting material for the synthesis of a wide array of thorium complexes. This is due to its good solubility in water and various organic solvents, and the ability of the nitrate anions to be readily displaced by other ligands.[4] This guide provides a comprehensive overview of the coordination chemistry of this compound, its complexes, experimental protocols for their synthesis, and potential applications, with a particular focus on areas of interest to drug development professionals.

Coordination Environment of Thorium(IV)

The Th(IV) cation is a hard Lewis acid, showing a strong preference for coordination with hard Lewis bases, particularly oxygen- and nitrogen-containing ligands.[2] The nitrate ion (NO₃⁻) itself can act as a ligand, typically coordinating to the thorium center in a bidentate fashion.[5] This bidentate coordination contributes to the high coordination numbers observed in many this compound complexes.

In aqueous solutions, the thorium ion is hydrated, and the coordination of water molecules plays a significant role in its chemistry. The hydrolysis of thorium(IV) is a complex process that leads to the formation of various polynuclear hydroxo-bridged species, especially as the pH increases.[6][7][8] Understanding and controlling this hydrolysis is crucial in the synthesis of discrete thorium complexes.

This compound Complexes: Synthesis and Structure

The synthesis of this compound complexes typically involves the reaction of this compound hydrates with a desired ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality, which can range from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs).

Synthesis of Thorium(IV) Nitrate Complexes

A general workflow for the synthesis and characterization of thorium(IV) nitrate complexes is outlined below.

Structural Diversity of this compound Complexes

The coordination environment around the thorium(IV) center in its nitrate complexes is highly variable. In the simple hydrated forms, such as this compound pentahydrate (Th(NO₃)₄·5H₂O), the thorium atom is eleven-coordinate, bonded to four bidentate nitrate groups and three water molecules.[4] The remaining two water molecules are held in the crystal lattice by hydrogen bonds.[4] In the tetrahydrate, the coordination number increases to twelve, with four bidentate nitrate groups and four water molecules directly coordinated to the thorium center.[4]

The introduction of organic ligands leads to a vast array of structural motifs. These ligands can displace some or all of the coordinated water molecules and, in some cases, the nitrate ions. The resulting complexes can be mononuclear, dinuclear, or polynuclear, and can form one-, two-, or three-dimensional coordination polymers.

Quantitative Data on this compound Complexes

The following tables summarize key quantitative data for a selection of this compound complexes and related species.

Table 1: Crystallographic Data for Selected Thorium(IV) Nitrate Complexes

| Compound | Formula | Crystal System | Space Group | Coordination Number | Th-O (NO₃) Bond Lengths (Å) | Th-O (H₂O) Bond Lengths (Å) | Th-Ligand Bond Lengths (Å) |

| This compound Tetrahydrate | Th(NO₃)₄·4H₂O | Orthorhombic | Fdd2 | 12 | 2.59 - 2.65 | 2.48 - 2.50 | - |

| This compound Pentahydrate | Th(NO₃)₄·5H₂O | Orthorhombic | Fdd2 | 11 | 2.57 - 2.68 | 2.45 - 2.50 | - |

| [Th(HIDA)₂(C₂O₄)]·H₂O | C₁₀H₁₂N₂O₁₅Th | Monoclinic | P2₁/c | 10 | - | - | Th-O(carboxylate): 2.42-2.58 |

| [Th(NTA)(H₂NTA)(H₂O)]·H₂O | C₁₂H₁₆N₂O₁₅Th | Monoclinic | P2₁/c | 9 | - | 2.47 | Th-O(carboxylate): 2.37-2.61; Th-N: 2.76 |

| [Th(EDTA)(H₂O)]·2H₂O | C₁₀H₁₈N₂O₁₁Th | Monoclinic | P2₁/c | 9 | - | 2.47 | Th-O(carboxylate): 2.39-2.50; Th-N: 2.81-2.82 |

Data compiled from various sources, including references[4][9]. HIDA = Iminodiacetate, NTA = Nitrilotriacetate, EDTA = Ethylenediaminetetraacetate.

Table 2: Thermodynamic Data for Thorium(IV) Complexation

| Ligand | Complex | log β | ΔH (kJ/mol) | ΔS (J/mol·K) |

| DTPA | [Th(DTPA)]⁻ | 29.6 ± 1 | - | - |

| Oxydiacetate | [Th(ODA)]²⁺ | 9.34 | 14.2 | 221 |

| [Th(ODA)₂] | 16.63 | 24.7 | 402 | |

| [Th(ODA)₃]²⁻ | 22.01 | 35.1 | 530 | |

| Iminodiacetate | [Th(IDA)]²⁺ | 10.74 | 22.2 | 279 |

| Thiodiacetate | [Th(TDA)]²⁺ | 7.37 | 10.9 | 177 |

| [Th(TDA)₂] | 12.87 | 18.0 | 305 | |

| Succinate | [Th(SUC)]²⁺ | 6.84 | 4.6 | 146 |

| [Th(SUC)₂] | 12.01 | 10.9 | 267 |

Data for DTPA from reference[10]. Data for other ligands from reference[11]. All data at 25 °C and 1 M ionic strength.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of well-defined thorium complexes. Below are representative protocols for the synthesis of a simple this compound adduct and a thorium-based coordination polymer.

Protocol 1: Synthesis of a Thorium(IV) Nitrate Complex with a Schiff Base Ligand

This protocol is a generalized procedure based on the synthesis of thorium(IV) complexes with Schiff base ligands.

-

Ligand Synthesis: The Schiff base ligand is first synthesized by condensing an appropriate aldehyde or ketone with a primary amine in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. The resulting Schiff base is then isolated by filtration, washed, and dried.

-

Complexation: A solution of the Schiff base ligand in an organic solvent (e.g., ethanol, methanol, or DMF) is prepared. To this solution, a solution of thorium(IV) nitrate hydrate in the same or a compatible solvent is added dropwise with constant stirring.

-

Reaction and Precipitation: The reaction mixture is stirred at room temperature or refluxed for a specific period (typically a few hours). The formation of a precipitate indicates the formation of the complex.

-

Isolation and Purification: The precipitated complex is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then washed with a low-boiling point solvent like diethyl ether.

-

Drying: The final product is dried in a vacuum desiccator over a suitable drying agent.

Protocol 2: Hydrothermal Synthesis of a Thorium-Organic Framework (Th-MOF)

This protocol is based on the synthesis of thorium-based MOFs using this compound as the metal source.[9][12]

-

Preparation of the Reaction Mixture: In a typical synthesis, thorium(IV) nitrate pentahydrate and an organic linker (e.g., a polycarboxylic acid) are dissolved in a solvent system, which is often a mixture of N,N-dimethylformamide (DMF) and water.[9][12]

-

Hydrothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated in an oven at a specific temperature (e.g., 100-150 °C) for a period ranging from several hours to a few days.[9][12]

-

Cooling and Crystal Formation: After the reaction is complete, the autoclave is allowed to cool slowly to room temperature. This slow cooling process often promotes the formation of well-defined crystals.

-

Isolation and Washing: The crystalline product is collected by filtration and washed several times with the solvent (e.g., DMF) to remove any unreacted starting materials and impurities trapped within the pores of the MOF.

-

Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, the product is often soaked in a more volatile solvent (e.g., ethanol or acetone) for a few days, with the solvent being replaced periodically. Finally, the MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the material ready for further characterization and application studies.

Applications in Drug Development and Beyond

While the primary applications of thorium have historically been in the nuclear industry, its unique chemical and radioactive properties are paving the way for its use in other fields, including medicine.

Targeted Alpha Therapy (TAT)

A promising application of thorium in the medical field is Targeted Alpha Therapy (TAT).[1][13] This approach utilizes alpha-emitting radionuclides to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue. Thorium-227 is a particularly promising candidate for TAT due to its suitable half-life and the emission of four alpha particles in its decay chain, delivering a high linear energy transfer to the target cells.[1]

The effectiveness of TAT relies on the stable chelation of the thorium isotope and its attachment to a targeting vector, such as a monoclonal antibody, that can specifically bind to cancer cells. This is where coordination chemistry plays a pivotal role. The design of highly stable and specific chelating agents for Th(IV) is an active area of research. These chelators must form kinetically inert complexes with thorium to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity. The principles of hard and soft acids and bases (HSAB) are fundamental in designing such ligands, with a preference for hard donor atoms like oxygen and nitrogen to bind strongly to the hard Th(IV) center.

The following diagram illustrates the general concept of Targeted Alpha Therapy using a thorium-227 conjugate.

Catalysis

Thorium complexes, including those derived from this compound, have shown promise as catalysts in various organic transformations.[14] The strong Lewis acidity of the Th(IV) center allows it to activate substrates, facilitating reactions such as polymerizations, hydrogenations, and C-H bond activation. The development of well-defined thorium-based catalysts is an ongoing area of research with potential applications in the synthesis of fine chemicals and pharmaceuticals.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. The versatility of this compound as a precursor allows for the synthesis of a diverse range of complexes with varied structures and properties. The high coordination numbers and preference for hard donor ligands are defining features of thorium(IV) chemistry. While challenges related to its radioactivity and complex hydrolysis behavior exist, the potential applications of thorium complexes in areas such as catalysis and, most notably, in targeted alpha therapy for cancer treatment, are driving continued interest in this fascinating area of inorganic chemistry. For researchers and professionals in drug development, a thorough understanding of the coordination chemistry of thorium is essential for designing and synthesizing the next generation of thorium-based radiopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Thorium Complexation with Aliphatic and Aromatic Hydroxycarboxylates: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.jsg.utexas.edu [apps.jsg.utexas.edu]

- 4. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 5. Linking Solution Structures and Energetics: this compound Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of thorium(iv) at variable temperatures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. wipp.energy.gov [wipp.energy.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 13. Alpha emitting nuclides for targeted therapy [ouci.dntb.gov.ua]

- 14. This compound - Thorium(IV) nitrate - Thorium Nitricum [ceramic-glazes.com]

Hydrolysis Behavior of Thorium Nitrate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis behavior of thorium nitrate in aqueous solutions. Thorium(IV) ions exhibit a strong tendency to hydrolyze, leading to the formation of a complex array of monomeric and polynuclear hydroxo and oxo species. Understanding these hydrolysis processes is critical for applications ranging from nuclear fuel cycle chemistry and environmental remediation to the development of thorium-based pharmaceuticals. This document details the thermodynamics of thorium hydrolysis, the experimental methodologies used to study these reactions, and the resulting speciation as a function of solution conditions.

Quantitative Data on Thorium(IV) Hydrolysis

The hydrolysis of the thorium(IV) cation, Th⁴⁺, is a stepwise process that is highly dependent on pH, thorium concentration, temperature, and the ionic strength of the solution. The following tables summarize the key thermodynamic data for the hydrolysis of thorium(IV), providing a quantitative basis for understanding its aqueous chemistry.

The generalized hydrolysis reaction can be represented as:

mTh⁴⁺ + nH₂O ⇌ Thₘ(OH)ₙ⁽⁴ᵐ⁻ⁿ⁾⁺ + nH⁺

The equilibrium constant for this reaction is denoted as βₘ,ₙ.

Table 1: Hydrolysis Constants for Monomeric Thorium(IV) Species at 25 °C

| Hydrolysis Reaction | log β₁‚ₙ (I=0) |

| Th⁴⁺ + H₂O ⇌ Th(OH)³⁺ + H⁺ | -3.2 |

| Th⁴⁺ + 2H₂O ⇌ Th(OH)₂²⁺ + 2H⁺ | -7.0 |

| Th⁴⁺ + 3H₂O ⇌ Th(OH)₃⁺ + 3H⁺ | -12.0 |

| Th⁴⁺ + 4H₂O ⇌ Th(OH)₄(aq) + 4H⁺ | -20.0 |

Data compiled from various sources, normalized to zero ionic strength.

Table 2: Hydrolysis Constants for Polynuclear Thorium(IV) Species at 25 °C and I=0.1 M (NaClO₄)

| Hydrolysis Reaction | (m,n) | log βₘ,ₙ |

| 2Th⁴⁺ + 2H₂O ⇌ Th₂(OH)₂⁶⁺ + 2H⁺ | (2,2) | -4.49 |

| 4Th⁴⁺ + 8H₂O ⇌ Th₄(OH)₈⁸⁺ + 8H⁺ | (4,8) | -16.08 |

| 6Th⁴⁺ + 15H₂O ⇌ Th₆(OH)₁₅⁹⁺ + 15H⁺ | (6,15) | -26.72 |

Source: Data adapted from studies on thorium hydrolysis at variable temperatures.[1]

Table 3: Temperature Dependence of Hydrolysis Constants for Polynuclear Thorium(IV) Species (I=0.10 mol kg⁻¹) [1]

| Temperature (K) | log β₂,₂ | log β₈,₄ | log β₁₅,₆ |

| 283 | -6.1 | -19.4 | -35.2 |

| 298 | -5.2 | -16.8 | -30.4 |

| 313 | -4.4 | -14.5 | -26.2 |

| 328 | -3.7 | -12.5 | -22.5 |

| 343 | -3.1 | -10.7 | -19.2 |

| 358 | -2.6 | -9.1 | -16.3 |

These data highlight the endothermic nature of thorium hydrolysis reactions.[1]

Experimental Protocols

The study of thorium hydrolysis requires meticulous experimental techniques to obtain reliable data. The following sections detail the methodologies for two primary techniques used in the characterization of thorium hydrolysis species.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the formation constants of hydrolysis species.

Objective: To measure the change in hydrogen ion concentration (pH) in a this compound solution upon the addition of a standard base, and thereby calculate the hydrolysis constants.

Materials and Equipment:

-

This compound stock solution (e.g., 0.1 M in dilute HClO₄ to suppress initial hydrolysis).

-

Carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH or KOH).

-

Inert salt solution for maintaining constant ionic strength (e.g., 1.0 M NaClO₄).

-

High-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).

-

Thermostated titration vessel.

-

Calibrated burette.

-

Nitrogen gas supply for maintaining an inert atmosphere.

Procedure:

-

Electrode Calibration: The glass electrode is calibrated using standard buffer solutions to read hydrogen ion concentration directly.

-

Preparation of the Titration Solution: A known volume of the this compound stock solution is placed in the thermostated vessel. The appropriate amount of inert salt solution is added to achieve the desired ionic strength. The solution is diluted with deionized water to a known total volume.

-

Inert Atmosphere: The solution is continuously purged with purified nitrogen gas to exclude atmospheric CO₂.

-

Titration: The standard base solution is added in small, precise increments. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded. The titration is continued until a significant change in pH is observed, indicating the formation of various hydroxo species and eventually the precipitation of thorium hydroxide.

-

Data Analysis: The collected data (volume of titrant vs. pH) are analyzed using computer programs such as MINIQUAD or SUPERQUAD.[2] These programs use a least-squares approach to refine the hydrolysis model and calculate the stability constants (βₘ,ₙ) that best fit the experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for the direct observation and identification of thorium hydrolysis species in solution.[3]

Objective: To identify the mass-to-charge ratio (m/z) of different thorium-containing species in solution at various pH values.

Materials and Equipment:

-

This compound solutions prepared at different pH values (typically in a non-coordinating acid like HClO₄).[3]

-

High-purity solvents (e.g., methanol, acetonitrile, water).

-

Electrospray ionization mass spectrometer.

-

Syringe pump for sample introduction.

Procedure:

-

Sample Preparation: A series of this compound solutions are prepared at varying pH values (e.g., from pH 1 to 4). The concentration of thorium is kept low (e.g., 10⁻⁴ to 10⁻³ M) to avoid precipitation at higher pH.[3]

-

Instrument Setup: The ESI-MS is tuned for optimal sensitivity for thorium complexes. Typical parameters include:

-

Capillary voltage: 3-5 kV

-

Cone voltage: 20-40 V

-

Source temperature: 80-120 °C

-

Desolvation gas (N₂) flow: 5-10 L/min

-

-

Sample Infusion: The thorium solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Mass Spectra Acquisition: Mass spectra are recorded over a relevant m/z range. The instrument is operated in positive ion mode.

-

Tandem MS (MS/MS): To confirm the composition of the observed species, tandem mass spectrometry can be performed. A specific ion of interest is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, providing structural information.

-

Data Interpretation: The m/z values of the peaks in the mass spectra are used to identify the corresponding thorium species, considering their charge state and the presence of ligands (e.g., OH⁻, ClO₄⁻) and water molecules. The relative intensities of the peaks at different pH values provide a semi-quantitative distribution of the species.[3]

Visualizing Thorium Hydrolysis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and workflows discussed in this guide.

References

An In-depth Technical Guide to the Crystal Structure of Thorium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of thorium nitrate pentahydrate (Th(NO₃)₄·5H₂O), a compound of interest in nuclear chemistry and materials science. The document details the crystallographic parameters determined by both X-ray and neutron diffraction techniques, outlines the experimental protocols for its characterization, and presents key structural features.

Introduction

This compound pentahydrate is the most common hydrated form of this compound and crystallizes from dilute nitric acid solutions.[1] Early confusion regarding its exact composition has been resolved, with density measurements and detailed structural analyses confirming the presence of five water molecules per formula unit.[2][3] The compound is isomorphous with its plutonium and cerium analogues.[2] This guide synthesizes the findings from key crystallographic studies to provide a detailed structural understanding of this actinide complex.

Crystal Structure and Crystallographic Data

The crystal structure of this compound pentahydrate has been independently determined by both single-crystal X-ray diffraction and neutron diffraction, providing a complete picture of the atomic arrangement, including the positions of hydrogen atoms.[2][4] The compound crystallizes in the orthorhombic system with the space group Fdd2.[2][4]

Table 1: Crystallographic Data for this compound Pentahydrate

| Parameter | X-ray Diffraction Data[4] | Neutron Diffraction Data[2] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Fdd2 | Fdd2 |

| Unit Cell Dimensions | ||

| a | 11.182 ± 0.003 Å | 11.191 ± 0.007 Å |

| b | 22.873 ± 0.005 Å | 22.889 ± 0.015 Å |

| c | 10.573 ± 0.003 Å | 10.579 ± 0.007 Å |

| Formula Units per Unit Cell (Z) | 8 | 8 |

| Calculated Density | 2.800 ± 0.002 g/cm³ | Not Reported |

| Measured Density | 2.84 g/cm³ (flotation) | Not Reported |

Coordination Environment and Bonding

The thorium atom in this compound pentahydrate is eleven-coordinate.[1][2] Its coordination sphere consists of eight oxygen atoms from four bidentate nitrate groups and three oxygen atoms from water molecules.[2] The remaining two water molecules are not directly coordinated to the thorium atom but are present in the crystal lattice.[1]

The nitrate groups are planar, and the Th-O bond distances to the water molecules are shorter than those to the nitrate oxygen atoms, indicating a stronger interaction.[2] The structure is further stabilized by a network of hydrogen bonds. These include "strong" water-water hydrogen bonds and "weak" water-nitrate oxygen hydrogen bonds.[2]

Table 2: Selected Interatomic Distances in this compound Pentahydrate (from Neutron Diffraction Data[2])

| Bond | Average Distance (Å) |

| Th-O (water) | 2.438, 2.473 |

| Th-O (nitrate) | 2.528 to 2.618 |

| N-O | Significantly different within the group |

| O-H···O (water-water) | 2.70 |

| O-H···O (water-nitrate) | 2.90 - 2.95 |

Experimental Protocols

Crystals of this compound pentahydrate can be prepared by the evaporation of a solution of this compound in concentrated nitric acid at room temperature.[3] The pentahydrate is the stable form that crystallizes from dilute nitric acid solutions.[1]

The determination of the crystal structure of this compound pentahydrate involves the following key experimental steps:

-

Crystal Selection: A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection:

-

X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Neutron Diffraction: A beam of thermal neutrons is used to irradiate the crystal. Neutron diffraction is particularly advantageous for accurately locating the positions of hydrogen atoms due to their significant neutron scattering cross-section.[5][6]

-

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial positions of the heavy thorium atoms can be determined from a Patterson function.[2] Subsequent Fourier syntheses reveal the positions of the lighter atoms (oxygen, nitrogen, and hydrogen).

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors.[2]

Spectroscopic and Thermal Analysis

Infrared spectroscopy of hydrated this compound shows characteristic bands of coordinated nitrate groups.[7] Upon heating, dehydration occurs, leading to a gradual shift towards the ionic nitrate form.[7] Thermal decomposition studies using techniques like thermogravimetric analysis (TGA) and evolved gas analysis-mass spectrometry (EGA-MS) have shown that the decomposition of this compound pentahydrate proceeds through several stages, ultimately forming a nanocrystalline thoria (ThO₂) intermediate.[8]

Conclusion

The crystal structure of this compound pentahydrate has been well-established through detailed X-ray and neutron diffraction studies. The eleven-coordinate thorium center, the bidentate nature of the nitrate ligands, and the extensive hydrogen bonding network are key features of this compound. The experimental protocols outlined in this guide provide a basis for the characterization of this and similar actinide complexes, which is crucial for their handling and application in various scientific and industrial fields.

References

- 1. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. AN INFRARED STUDY OF HYDRATED this compound. Technical Report No. XVIII (Technical Report) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Basic Thermal Decomposition Products of Thorium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The thermal decomposition of thorium nitrate, most commonly in its hydrated form, this compound pentahydrate (Th(NO₃)₄·5H₂O), is a multi-step process involving dehydration and denitration, ultimately yielding thorium dioxide (ThO₂). This process is of significant interest in the preparation of thorium-based materials for various applications, including catalysis and nuclear fuel development. The decomposition pathway is characterized by the sequential loss of water molecules followed by the evolution of nitrogen oxides, resulting in the formation of intermediate oxynitrate species before the final oxide is obtained. The precise nature of these intermediates and the temperature ranges over which they are stable are critical for controlling the properties of the final thorium dioxide product.

Data Presentation

The thermal decomposition of this compound pentahydrate proceeds through several distinct stages, each associated with a specific temperature range and a corresponding loss of mass. The following tables summarize the quantitative data derived from thermogravimetric analysis (TGA) and evolved gas analysis (EGA).

Table 1: Stepwise Thermal Decomposition of this compound Pentahydrate

| Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product |

| 1 | 50 - 150 | ~6.5 | H₂O | Th(NO₃)₄·2H₂O |

| 2 | 150 - 250 | ~6.5 | H₂O | Th(NO₃)₄ |

| 3 | 250 - 350 | ~33 | NO₂, O₂, H₂O | ThO(NO₃)₂ |

| 4 | 350 - 550 | ~9 | NO₂, O₂ | ThO₂ |

Table 2: Characterization of Intermediate and Final Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Crystal Structure | Comments |

| This compound Pentahydrate | Th(NO₃)₄·5H₂O | 570.13 | Orthorhombic | Starting material. |

| This compound Dihydrate | Th(NO₃)₄·2H₂O | 516.10 | - | Intermediate after initial water loss. |

| Anhydrous this compound | Th(NO₃)₄ | 480.06 | - | Unstable intermediate. |

| Thorium Oxynitrate | ThO(NO₃)₂ | 372.06 | Amorphous | A basic nitrate formed during decomposition. |

| Thorium Dioxide | ThO₂ | 264.04 | Cubic (Fluorite) | Final, stable oxide product. |

Experimental Protocols

The data presented in this guide are typically obtained through a combination of thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer capable of controlled heating and precise mass measurement.

-

Sample Preparation: A small amount of this compound pentahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature to approximately 600-800°C at a constant heating rate, commonly 10°C/min.

-

Atmosphere: The experiment is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to sweep the evolved gases from the furnace.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperature ranges of decomposition and the percentage of mass loss at each step. The derivative of the TGA curve (DTG) is often used to identify the temperatures of maximum decomposition rates.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

-

Coupling: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Analysis: As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. The mass-to-charge ratios (m/z) of the gas molecules are monitored in real-time.

-

Data Interpretation: The ion currents for specific m/z values corresponding to the expected decomposition products (e.g., m/z 18 for H₂O, m/z 30 for NO, m/z 46 for NO₂, and m/z 32 for O₂) are plotted against temperature. This allows for the identification of the gaseous species evolved at each stage of the decomposition.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound pentahydrate.

An In-depth Technical Guide on the Initial Studies of Thorium Nitrate Toxicity and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational toxicological studies on thorium nitrate. It is designed to inform researchers, scientists, and professionals in drug development about the key toxicity data, experimental methodologies, and essential handling procedures for this compound. The information is presented to facilitate a clear understanding of the potential hazards and the scientific basis for safety protocols.

Quantitative Toxicity Data

The acute and sub-chronic toxicity of this compound has been evaluated in several animal models. The following tables summarize the key quantitative data from these initial studies.

Table 1: Acute Lethal Dose (LD50) of this compound

| Animal Model | Route of Administration | LD50 Value | Observation Period | Reference |

| Mature Female Albino Rats | Intraperitoneal | 1220 mg/kg | 48 hours | [1] |

| Weanling Albino Rats | Intraperitoneal | >2000 mg/kg and <2500 mg/kg | Not Specified | [1] |

| Mature Female Rats | Intraperitoneal | 648 mg/kg | 1 day | [2] |

| Mature Female Rats | Intraperitoneal | 513 mg/kg | 2 days | [2] |

| Mice | Intraperitoneal | 370.8 mg thorium/kg | Not Specified | [2] |

| Mice | Oral Gavage | 1760-2000 mg/kg | Not Specified | [3] |

Table 2: Effects of Dietary and Drinking Water Exposure to this compound

| Animal Model | Exposure Route | Concentration/Dose | Duration | Observed Effects | Reference |

| Mature and Weanling Albino Rats | Dietary | 3% or greater | Not Specified | Moderate to severe growth depression.[1] | [1] |

| Male Albino Rats | Dietary | 1% | Not Specified | Slight depression of growth.[1] | [1] |

| Rats | Dietary | 10% | Not Specified | Lowered red blood cell count.[1] | [1] |

| Weanling Rats | Dietary | ≥2.1% | Intermediate | Increased mortality, attributed to poor nutritional status.[2] | [2] |

| Mice | Drinking Water | 12 nCi/kg/day | 4 months | 50% mortality.[2] | [2] |

| Male Dog | Oral | 1.0 gm/kg/day | 46 days | Slight decrease (15%) in body weight.[1] | [1] |

Experimental Protocols

The following sections detail the methodologies employed in key toxicological studies of this compound.

2.1. Acute Toxicity Study in Rats (Intraperitoneal)

-

Objective: To determine the 48-hour LD50 of this compound tetrahydrate.

-

Animal Model: Mature, female, albino rats.

-

Test Substance: Aqueous solution of this compound (tetrahydrate).

-

Route of Administration: Intraperitoneal injection.

-

Procedure:

-

Mature female albino rats were administered a single intraperitoneal injection of an aqueous solution of this compound.

-

The animals were observed for 48 hours.

-

Mortality was recorded, and the LD50 was calculated.

-

-

Endpoint: The dose that was lethal to 50% of the test animals within 48 hours.[1]

2.2. Dietary Toxicity Study in Rats

-

Objective: To assess the effects of chronic dietary exposure to this compound.

-

Animal Model: Groups of 10 to 20 mature and weanling albino rats.

-

Test Substance: this compound incorporated into the diet.

-

Dosage Levels: Diets containing 0%, 0.05%, 1.0%, 3%, and 10% this compound.

-

Procedure:

-

Rats were fed diets containing various concentrations of this compound.

-

Body weight and food intake were monitored.

-

Hematological parameters were assessed.

-

At the end of the study, tissues were collected for histopathological examination.

-

-

Endpoints: Growth rate, hematological changes, and histopathological alterations.[1]

2.3. Cytotoxicity and Mechanistic Study in Human Lung Cells

-

Objective: To investigate the mechanism of this compound-induced cytotoxicity in normal human lung epithelial cells.

-

Cell Line: WI26 (normal human lung epithelial cells).

-

Test Substance: this compound.

-

Procedure:

-

WI26 cells were exposed to varying concentrations of this compound.

-

Cell viability was assessed using assays such as MTT and LDH leakage.

-

The role of oxidative stress was investigated by measuring reactive oxygen species (ROS).

-

DNA damage was evaluated by observing γH2AX foci.

-

The involvement of specific signaling pathways was explored using inhibitors for ATM (KU55933) and HSP90 (17AAG).

-

-

Endpoints: IC50 value, levels of ROS, extent of DNA damage, and the effect of pathway inhibitors on cytotoxicity.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity in normal human lung epithelial cells, highlighting the roles of oxidative stress, DNA damage, and key signaling molecules.

Caption: this compound cytotoxicity pathway.

3.2. Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines a typical experimental workflow for assessing the in vitro cytotoxicity of this compound.

Caption: In vitro cytotoxicity workflow.

Handling and Safety Precautions

Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety. The following guidelines are based on standard safety data sheets and handling protocols.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear impact-resistant eye protection with side shields or goggles. A face shield should be used when working with corrosive, highly irritating, or toxic substances.[6]

-

Skin Protection: Wear protective gloves and clothing. The specific material for gloves and clothing should be chosen based on the operation and recommendations from safety equipment suppliers.[6] Contaminated work clothes should not be taken home.[6]

-

Respiratory Protection: If local exhaust ventilation or enclosure is not used, respirators should be worn.[6]

4.2. Engineering Controls

-

Ventilation: Where possible, enclose operations and use local exhaust ventilation at the site of chemical release.[6]

-

Emergency Facilities: Eye wash fountains and emergency shower facilities should be provided in the immediate work area.[6]

4.3. Storage

-

Conditions: Store in a cool, well-ventilated area.[7]

-

Incompatibilities: this compound must be stored to avoid contact with combustible, organic, or readily oxidizable materials and reducing agents, as violent reactions can occur.[6] Do not store on wood.[6]

4.4. First Aid Measures

-

Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Skin Contact: Remove contaminated clothing and wash contaminated skin with soap and water.[6]

-

Inhalation: If a person breathes in large amounts of this compound, move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[6]

-

Ingestion: If the chemical has been swallowed, get medical attention immediately.

4.5. Accidental Release Measures

-

Containment: Absorb with non-combustible liquid-binding material (e.g., sand, diatomaceous earth, acid binders, universal binders).[7]

-

Cleanup: Sweep up and shovel the material.[8] Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable, closed container for disposal.[8]

-

Environmental Precautions: Prevent the substance from reaching drains, sewers, or waterways.[7]

This guide provides a foundational understanding of this compound toxicity and safe handling practices based on initial scientific studies. Researchers and professionals should always consult the most current safety data sheets and regulatory guidelines before working with this compound.

References

- 1. STUDIES ON THE TOXICITY OF this compound (Technical Report) | OSTI.GOV [osti.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Thorium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of thorium-nitrate and thorium-dioxide induced cytotoxicity in normal human lung epithelial cells (WI26): Role of oxidative stress, HSPs and DNA damage [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. nj.gov [nj.gov]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Advent of Thorium Nitrate in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of thorium nitrate as a pivotal chemical reagent in the early 20th century, particularly for the quantitative analysis of fluoride, marked a significant advancement in analytical chemistry. This technical guide delves into the foundational discovery and subsequent refinements of the this compound titration method. We will explore the seminal work of Willard and Winter, who first proposed this volumetric analysis, and the critical modifications introduced by researchers such as Armstrong, Hoskins, Ferris, Rowley, and Churchill. This document provides a comprehensive overview of the experimental protocols, quantitative data from these pioneering studies, and the underlying chemical principles, offering valuable insights for today's researchers in various scientific disciplines.

Introduction: The Need for Accurate Fluoride Determination

In the early 1930s, the growing interest in the physiological effects of fluoride, particularly its role in dental health and toxicology, created an urgent need for a reliable method for its quantitative determination. Existing gravimetric methods were often cumbersome and time-consuming. The development of a rapid and accurate volumetric method was a key objective for analytical chemists of the era.

The Groundbreaking Discovery: Willard and Winter's Volumetric Method

In 1933, H. H. Willard and O. B. Winter, in their paper "Volumetric Method for Determination of Fluorine," published in Industrial & Engineering Chemistry Analytical Edition, laid the groundwork for a new analytical approach.[1] They discovered that fluoride ions could be titrated with a standard solution of this compound in the presence of a suitable indicator.

Core Principle

The method is based on the precipitation of the highly insoluble thorium fluoride (ThF₄) when this compound (Th(NO₃)₄) is added to a solution containing fluoride ions. The endpoint of the titration is detected by an indicator that forms a colored complex with the first excess of thorium ions.

Initial Experimental Protocol of Willard and Winter

The original method proposed by Willard and Winter involved the following key steps:

-

Sample Preparation: The fluoride-containing sample was typically subjected to a preliminary distillation from a strong acid, such as perchloric or sulfuric acid, to separate the fluoride as hydrofluosilicic acid (H₂SiF₆) and eliminate interfering ions.

-

Buffering: The distilled fluoride solution was buffered to a specific pH to ensure the quantitative precipitation of thorium fluoride and the proper functioning of the indicator.

-

Indicator: Alizarin Red S (sodium alizarin sulfonate) was used as the indicator. In the presence of fluoride, the solution is yellow. At the endpoint, the excess thorium ions form a pink lake with the alizarin indicator.

-

Titration: The buffered fluoride solution was titrated with a standardized solution of this compound until the first permanent pink coloration appeared.

Early Refinements and Modifications

While revolutionary, the initial method of Willard and Winter was subject to interferences and required careful control of conditions. Several researchers soon proposed significant improvements.

Armstrong's Contribution (1936)

W. D. Armstrong addressed the interference of chloride ions and refined the microdetermination of fluorine. His work, "Microdetermination of Fluorine," also published in the Industrial & Engineering Chemistry Analytical Edition, was crucial for analyzing biological samples with low fluoride concentrations.

Hoskins and Ferris's Innovation (1936)

In their paper "A New Application of the this compound Titration," W. M. Hoskins and C. A. Ferris introduced a new buffer system. They proposed the use of a monochloroacetic acid-sodium hydroxide buffer to maintain a more stable pH during the titration, leading to more reproducible results.

Rowley and Churchill's Optimization (1937)

R. J. Rowley and H. V. Churchill, in their publication "Titration of Fluorine in Aqueous Solutions," further investigated the optimal conditions for the titration. They demonstrated that conducting the titration at a pH between 2.9 and 3.4 yielded stoichiometrically correct results, significantly improving the accuracy of the method.

Experimental Protocols: A Synthesized Approach

The following table summarizes the key parameters and reagents from the foundational and refined this compound titration methods.

| Parameter | Willard & Winter (1933) | Armstrong (1936) | Hoskins & Ferris (1936) | Rowley & Churchill (1937) |